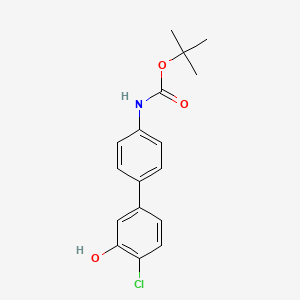
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSP-2-CP) is a synthetic chemical compound that has been used in a variety of scientific research applications. The compound was first synthesized in the 1970s and has been used in a wide range of studies since then.
科学的研究の応用
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications, including studies of its pharmacological properties and its potential for use as a therapeutic agent. The compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
作用機序
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, likely by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to inhibit the enzyme COX-2, likely by binding to the active site and preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not fully understood. However, studies have shown that the compound is able to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
The primary advantage of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The primary limitation of using 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% for scientific research is the lack of understanding of its exact mechanism of action.
将来の方向性
Given the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as an inhibitor of acetylcholinesterase and cyclooxygenase-2, there are a number of potential future directions for further research. These include exploring the compound’s potential as a therapeutic agent for diseases and conditions related to acetylcholine and inflammatory mediators. In addition, further research could be conducted to better understand the exact mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its potential side effects and toxicity. Finally, further research could be conducted to explore the potential of 5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% as a drug delivery system.
合成法
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through a reaction between 3-t-butylsulfamoylphenol and 2-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction is conducted at a temperature of approximately 100°C for several hours. Upon completion, the reaction mixture is cooled and the product is isolated and purified by recrystallization.
特性
IUPAC Name |
N-tert-butyl-3-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURZGIVZRNERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-chlorophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
